

Health Effects of Organophosphate Flame Retardants: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2-butyloxyethyl)phosphate-d27*

Cat. No.: *B12375665*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate flame retardants (OFRs) are a class of chemicals increasingly used in a wide array of consumer and industrial products following the phase-out of polybrominated diphenyl ethers (PBDEs). While effective as flame retardants, a growing body of scientific evidence indicates that OFRs are not benign alternatives and are associated with a range of adverse health effects in humans and animal models. This technical guide provides a comprehensive overview of the current understanding of the health impacts of OFRs, with a focus on neurotoxicity, endocrine disruption, reproductive and developmental toxicity, and carcinogenicity. This document summarizes quantitative toxicological data, details key experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

Organophosphate flame retardants are organophosphorus compounds widely incorporated into plastics, foams, textiles, and electronics to meet flammability standards. Unlike reactive flame retardants, OFRs are additive, meaning they are not chemically bound to the polymer matrix and can leach into the environment over time, leading to widespread human exposure through inhalation, ingestion of contaminated dust and food, and dermal contact. This guide focuses on the toxicological profiles of several commonly used OFRs, including triphenyl phosphate

(TPhP), tris(1-chloro-2-propyl) phosphate (TCPP), tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), and tris(2-chloroethyl) phosphate (TCEP).

Neurotoxicity

OFRs have been identified as developmental neurotoxicants, with exposure during critical windows of brain development being of particular concern.

Mechanisms of Neurotoxicity

Experimental studies have elucidated several mechanisms through which OFRs exert their neurotoxic effects, including:

- **Oxidative Stress and Mitochondrial Dysfunction:** OFRs can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to neuronal cells.
- **Disruption of Neurotransmitter Systems:** Some OFRs have been shown to interfere with neurotransmitter signaling pathways, including the GABAergic and dopaminergic systems.
- **Impaired Neurodevelopmental Processes:** OFRs can disrupt critical neurodevelopmental processes such as neurogenesis, synaptogenesis, and neurite outgrowth.

Quantitative Neurotoxicity Data

Organophosphate Flame Retardant	Test System	Endpoint	Concentration/Dose	Effect	Reference
TPhP	Neonatal Mice (in vivo)	Neurobehavior or	0.5, 5, or 50 mg/kg/day	Anxiety/depression-like neurobehavioral changes	
TDCIPP	PC12 Cells (in vitro)	Cell Viability	>10 µM	Cytotoxic	
TDCIPP	Embryonic Rat Neural Stem Cells (in vitro)	Neurodifferentiation	Not specified	Increased glia/neuron ratio	
TCEP	Zebrafish Embryos (in vivo)	Neurodevelopment	0.2, 2, 20, 200 µg/L	Altered transcription of genes related to nervous system development	

Endocrine Disruption

Several OFRs have been characterized as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems.

Mechanisms of Endocrine Disruption

OFRs can disrupt endocrine function through various mechanisms, including:

- **Nuclear Receptor Interaction:** OFRs can act as agonists or antagonists of nuclear receptors, such as the estrogen receptor (ER), androgen receptor (AR), and pregnane X receptor (PXR).

- **Alteration of Steroidogenesis:** Some OFRs have been shown to affect the expression of genes involved in the biosynthesis of steroid hormones like progesterone.
- **Thyroid Hormone Disruption:** Exposure to certain OFRs has been associated with altered thyroid hormone levels.

Quantitative Endocrine Disruption Data

Organophosphate Flame Retardant	Test System	Endpoint	Concentration/Dose	Effect	Reference
TPhP	Human Cell-based Transactivation Assays (in vitro)	ER α and ER β agonistic activity	Not specified	Agonist	
TCPP	Human Cell-based Transactivation Assays (in vitro)	PXR agonistic activity	Not specified	Agonist	
TDCIPP	Human Cell-based Transactivation Assays (in vitro)	AR antagonistic activity	Not specified	Antagonist	
TCEP	Adult ICR Mice (in vivo)	FXR interaction	20 and 60 mg/kg	Direct interaction with FXR	
Multiple OFRs	MA-10 Mouse Leydig Cells (in vitro)	Progesterone Production	10 μ M	Increased basal progesterone production (except TPhP)	

Reproductive and Developmental Toxicity

Exposure to OFRs has been linked to adverse effects on reproductive health and fetal development.

Mechanisms of Reproductive and Developmental Toxicity

The mechanisms underlying the reproductive and developmental toxicity of OFRs are multifaceted and can include:

- **Hormonal Disruption:** Interference with sex hormone signaling can lead to impaired reproductive function.
- **Direct Cellular Toxicity:** OFRs can be directly toxic to reproductive cells and developing embryos.
- **Maternal Transfer:** OFRs can be transferred from mother to offspring during gestation and lactation.

Quantitative Reproductive and Developmental Toxicity Data

Organophosphate Flame Retardant	Test System	Endpoint	Concentration/Dose	Effect	Reference
TPhP	Sprague Dawley Rats (in vivo)	Reproductive Performance	≥10,000 ppm in feed	Perturbed reproductive performance	
T CPP	Sprague Dawley Rats (in vivo)	Developmental Toxicity	162.5, 325, or 650 mg/kg/day (gavage)	No evidence of developmental toxicity in the absence of overt maternal toxicity	
T CPP	Sprague Dawley Rats (in vivo)	Maternal Toxicity (Dose Range-finding)	1,000 mg/kg/day (gavage)	Overt maternal toxicity (mortality)	
TDCIPP	Zebrafish Embryos (in vivo)	Overt Toxicity	≥10 µM	Overtly toxic	
TCEP	Zebrafish Embryos (in vivo)	Developmental Toxicity	20, 200 µg/L	Decreased body length and delayed hatching	

Carcinogenicity

Some OFRs have been identified as potential carcinogens based on animal studies.

Mechanisms of Carcinogenicity

The carcinogenic mechanisms of OFRs are not fully understood but may involve:

- Genotoxicity: Some OFRs and their metabolites have been shown to induce DNA damage.
- Chronic Inflammation: OFR-induced inflammation may contribute to carcinogenesis.
- Tumor Promotion: Certain OFRs have demonstrated tumor-promoting activity in animal models.

Quantitative Carcinogenicity Data

Organophosphate Flame Retardant	Test System	Endpoint	Concentration/Dose	Effect	Reference
TDCIPP	Human Liver Cells (HepG2) (in vitro)	Cytotoxicity (IC50)	163.2 µM	Decline in cell survival	
TDCIPP	Rats (in vivo)	Carcinogenicity	Not specified	Sufficient evidence of carcinogenicity following chronic oral exposure	
TDCIPP	-	Acceptable Daily Intake (ADI) for non-cancer risk	5 µg/kg-day	-	
TCEP	Syrian Hamster Embryo Cells (in vitro)	Cell Transformation	Not specified	Positive for cell transformation	

Implicated Signaling Pathways

OFRs have been shown to modulate several key signaling pathways involved in cellular stress, inflammation, and immunity.

NF- κ B Signaling Pathway

The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Some OFRs, such as TnBP and TBOEP, have been shown to activate the NF- κ B pathway, leading to lung inflammation.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com